Researchers have utilized Bromocyclohexane to study the ionization energies of these two isomers using a technique called vacuum ultraviolet mass-analyzed threshold ionization spectroscopy []. This technique allows for the precise measurement of the minimum energy required to remove an electron from a molecule. By comparing the ionization energies of the equatorial and axial conformations, researchers gain insights into the subtle differences in their electronic structures and stabilities [].
While the study of conformational isomers remains the primary application of Bromocyclohexane in scientific research, limited studies suggest other potential uses:
Bromocyclohexane is an organic compound with the molecular formula C₆H₁₁Br, commonly known as cyclohexyl bromide. It is a colorless to light yellow liquid with a boiling point of approximately 166-167 °C and a density of 1.324 g/mL at 25 °C . This compound is classified as a secondary alkyl halide, which means that the bromine atom is attached to a carbon atom that is itself bonded to two other carbon atoms. Bromocyclohexane exhibits moderate solubility in organic solvents such as ethanol, ether, and acetone but is insoluble in water .
Bromocyclohexane is a flammable liquid (flash point 62 °C) and can irritate the skin, eyes, and respiratory system. It is also considered a suspected carcinogen. Here are some safety precautions to consider:
Bromocyclohexane can be synthesized through several methods:
Studies involving bromocyclohexane often focus on its interactions with other chemical species. For instance:
Bromocyclohexane shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:
Compound | Molecular Formula | Unique Characteristics |
---|---|---|
Cyclobutane | C₄H₈ | A cyclic alkane that does not contain halogens; smaller ring structure. |
1-Bromopropane | C₃H₇Br | A primary alkyl halide; more reactive towards nucleophilic substitution than secondary halides like bromocyclohexane. |
1-Bromo-2-methylpropane | C₅H₁₁Br | Contains branching; differs in reactivity patterns compared to bromocyclohexane due to steric effects. |
1-Bromobutane | C₄H₉Br | Another primary alkyl halide; exhibits different physical properties and reactivity compared to bromocyclohexane. |
Bromocyclohexane's unique feature lies in its secondary carbon structure, which influences its reactivity profile compared to primary and tertiary alkyl halides.
The classical method for synthesizing bromocyclohexane involves the free radical bromination of cyclohexane using molecular bromine (Br₂) under ultraviolet (UV) light or thermal initiation. This reaction proceeds via a chain mechanism:
This method, while straightforward, often yields a mixture of regioisomers due to the non-selective nature of radical intermediates. For example, allylic bromination of cyclohexene under UV light predominantly produces 3-bromocyclohexene as the major product.
Recent advancements have focused on improving the efficiency of bromocyclohexane synthesis. Lewis acid catalysts, such as aluminum bromide (AlBr₃) and iron bromide (FeBr₃), facilitate bromination by polarizing Br₂ and lowering activation energy. A notable protocol involves:
This method minimizes side reactions and enhances regioselectivity compared to uncatalyzed radical pathways.
Modern free radical techniques employ controlled initiators to improve selectivity. For instance, N-bromosuccinimide (NBS) in the presence of light generates bromine radicals selectively, reducing over-bromination. Key parameters include:
Despite these improvements, radical bromination remains less selective than ionic methods, often requiring post-synthesis purification.
Acid-mediated bromination leverages Lewis acids to activate Br₂ for electrophilic substitution. For example, AlBr₃ coordinates with Br₂, generating a bromonium ion (Br⁺) that attacks cyclohexane’s C–H bonds. This method is particularly effective for synthesizing bromocyclohexane derivatives, such as 2-bromo-5,5-dimethylcyclohexane-1,3-dione, with >75% yield under mild conditions.
The E2 (elimination bimolecular) mechanism is a concerted process in which a base abstracts a β-hydrogen while the leaving group (bromide) departs, forming a double bond. For bromocyclohexane, this reaction typically proceeds under strongly basic conditions, such as with potassium hydroxide in ethanol at reflux [1] [2]. The bimolecular nature of the reaction is evidenced by its second-order kinetics, depending on both the substrate and base concentrations [3].
The stereochemical requirement for anti-periplanar alignment of the β-hydrogen and leaving group is critical. In bromocyclohexane, this necessitates the bromine atom occupying an axial position in the chair conformation, allowing the β-hydrogen to adopt a parallel but opposite orientation (180° dihedral angle) [2] [3]. This axial positioning is energetically disfavored due to 1,3-diaxial repulsions but becomes accessible through ring-flipping dynamics. The transition state involves partial bond formation between the base and β-hydrogen, simultaneous C–Br bond cleavage, and π-bond formation (Figure 1) [1].
$$
\text{Bromocyclohexane} + \text{HO}^- \rightarrow \text{Cyclohexene} + \text{H}_2\text{O} + \text{Br}^-
$$
Table 1: Key Parameters for E2 Elimination of Bromocyclohexane
Parameter | Value/Observation |
---|---|
Base | Potassium hydroxide |
Solvent | Ethanol |
Temperature | Reflux (~78°C) |
Reaction Time | 45–60 minutes |
Major Product | Cyclohexene (83°C boiling point) |
The regioselectivity of E2 elimination in bromocyclohexane is uncomplicated due to the symmetry of the cyclohexane ring, yielding a single alkene product. However, in substituted analogs, steric effects and base size influence product distribution [3].
E1 (elimination unimolecular) mechanisms involve a two-step process: initial heterolytic cleavage of the C–Br bond to form a carbocation, followed by base-assisted deprotonation to generate the alkene. While E1 is more common in tertiary substrates due to carbocation stability, bromocyclohexane’s secondary carbocation can participate under specific conditions, such as in polar protic solvents (e.g., water or ethanol) with weak bases [5].
The rate-determining step is carbocation formation, which is independent of base concentration. For bromocyclohexane, this step is less favorable compared to tertiary analogs, as secondary carbocations are higher in energy. Consequently, competing pathways like SN1 substitution or carbocation rearrangements may occur [5]. For example, the cyclohexyl carbocation may undergo hydride shifts to form more stable tertiary carbocations, though this is less prevalent in rigid cyclic systems [3].
$$
\text{Bromocyclohexane} \rightarrow \text{Cyclohexyl carbocation} + \text{Br}^- \quad (\text{slow})
$$
$$
\text{Cyclohexyl carbocation} + \text{base} \rightarrow \text{Cyclohexene} + \text{H-base}^+ \quad (\text{fast})
$$
Table 2: Comparison of E1 and E2 Mechanisms for Bromocyclohexane
Feature | E2 Pathway | E1 Pathway |
---|---|---|
Mechanism | Concerted | Stepwise |
Base Strength | Strong (e.g., HO⁻) | Weak (e.g., H₂O) |
Solvent | Polar aprotic | Polar protic |
Carbocation Intermediate | Absent | Present |
Stereochemistry | Anti-periplanar requirement | No strict geometric requirement |
The chair conformation of bromocyclohexane dictates its reactivity in elimination reactions. At room temperature, the ring undergoes rapid interconversion between chair conformers, with the bromine atom predominantly equatorial to minimize 1,3-diaxial strain [2] [3]. However, the small population of axial conformers enables E2 elimination. The energy barrier for ring flipping (~42 kJ/mol) ensures sufficient axial conformer availability at elevated temperatures [2].
Substituents dramatically alter reactivity. For instance, in trans-1-bromo-4-tert-butylcyclohexane, the bulky tert-butyl group locks the cyclohexane ring in a conformation where bromine is axial, accelerating E2 elimination. In contrast, the cis-isomer forces bromine into an equatorial position, rendering elimination negligible [2]. This principle underscores the interplay between steric effects and conformational mobility in determining reaction rates.
While bromocyclohexane is primarily associated with elimination, it can participate in electrophilic addition under controlled conditions. For example, in the presence of strong electrophiles like bromine (Br₂), the compound may undergo allylic bromination via a radical mechanism. However, such reactions are less common due to the stability of the C–Br bond and the preference for elimination pathways [4].
In acid-catalyzed hydration, bromocyclohexane could theoretically form cyclohexanol, but this pathway is overshadowed by competing E1 elimination. The rigidity of the cyclohexane ring further disfavors addition, as planar transition states required for electrophilic attack are geometrically constrained [3].
Irritant